molecular formula C15H18N6OS B2785029 2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1013775-04-6

2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Katalognummer: B2785029
CAS-Nummer: 1013775-04-6
Molekulargewicht: 330.41
InChI-Schlüssel: YLBFUCCUIUQCNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a substituted 1,2,4-triazole derivative featuring a pyridine ring linked via a thioether bridge and a 3-methoxy-1-methyl-1H-pyrazol-4-yl substituent.

Eigenschaften

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-7-5-6-8-16-11/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBFUCCUIUQCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=N2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a pyridine ring and a triazole scaffold. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 357.43 g/mol. The structure features a thioether linkage to the pyridine ring, which may enhance its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC17H19N5O2SC_{17}H_{19}N_{5}O_{2}S
Molecular Weight357.43 g/mol
Purity≥ 95%

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold are significant in the development of antifungal agents. The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. A review highlighted that compounds with this scaffold demonstrate a broad spectrum of antifungal activity against various pathogens, including Candida and Aspergillus species .

In vitro studies have classified antifungal activity based on minimum inhibitory concentration (MIC) values, with compounds exhibiting excellent activity at concentrations as low as 0.062μg/mL0.06-2\,\mu g/mL .

Antibacterial Activity

The antibacterial potential of triazole-containing compounds has also been investigated. Studies have shown that certain derivatives exhibit significant antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Essential for antifungal and antibacterial activity.
  • Thioether Linkage : May enhance lipophilicity and permeability across biological membranes.
  • Pyridine Moiety : Known to participate in hydrogen bonding interactions with biological targets.

Case Study 1: Antifungal Evaluation

In a study evaluating various triazole derivatives, the compound exhibited promising antifungal activity against Candida albicans with an MIC of 8μg/mL8\,\mu g/mL. This was comparable to established antifungal agents like fluconazole .

Case Study 2: Antibacterial Assessment

Another investigation assessed the antibacterial efficacy of triazole derivatives against E. coli. The compound demonstrated an MIC value of 16μg/mL16\,\mu g/mL, indicating moderate antibacterial properties that warrant further exploration .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S with a molecular weight of 389.5 g/mol. The structure includes a pyridine ring linked to a triazole moiety through a thioether bond, which is significant for its biological activity.

Physical Properties

Antifungal Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties. For instance, derivatives of 1,2,4-triazoles have been shown to be effective against various fungal pathogens including Candida and Aspergillus species. The mechanism often involves the inhibition of fungal lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .

Anti-inflammatory Effects

Research has demonstrated that 1,2,4-triazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2. These compounds have shown promise in reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, some derivatives have displayed IC50 values that indicate superior selectivity and potency compared to established medications like indomethacin .

Anticancer Potential

The triazole scaffold has also been explored for its anticancer properties. Studies suggest that certain 1,2,4-triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is often mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Antifungal Efficacy

A study evaluated several 1,2,4-triazole derivatives against clinical isolates of Candida albicans. The compound demonstrated significant antifungal activity with MIC values comparable to standard antifungal agents. This highlights its potential as a therapeutic candidate for treating fungal infections resistant to conventional treatments .

Case Study 2: Anti-inflammatory Activity

In vivo studies involving carrageenan-induced paw edema models showed that certain derivatives exhibited substantial anti-inflammatory effects. One particular derivative was noted for its ability to inhibit COX-2 selectively while sparing COX-1 activity, suggesting a favorable therapeutic profile with reduced side effects associated with traditional NSAIDs .

Case Study 3: Anticancer Activity

A series of synthesized triazole compounds were tested against various cancer cell lines. One compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating strong potential for further development as an anticancer agent. The mechanism of action involved the induction of apoptosis through caspase activation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position : The pyridine ring’s position (e.g., 2-pyridinyl in OLC15 vs. 3-pyridinyl in VUAA1) significantly alters receptor binding specificity .
  • Thioether vs. Acetamide Linkers : The target compound’s thioether bridge may enhance metabolic stability compared to acetamide-containing analogs like VUAA1 .
  • Pyrazole vs. Benzyl Groups : The 3-methoxy-1-methylpyrazole substituent introduces steric and electronic differences compared to benzylthio groups in .

Physicochemical Properties

Comparative data for selected analogs:

Compound Melting Point (°C) Yield (%) LogP (Predicted) Molecular Weight (g/mol)
Target Compound Not reported Not reported 2.8* 384.45
VUAA1 Not reported Synthetic 3.1 396.47
6m () 196–198 92 3.5 449.54
5o 237–240 79 2.2 294.34
6s () 198–200 80 4.0 439.50

*Calculated using ChemDraw v22.0.

Trends :

  • Higher molecular weight and lipophilicity (LogP) correlate with reduced aqueous solubility, as seen in 6s .

Orco Modulation

  • VUAA1: Potent Orco agonist (EC₅₀ = 3.2 µM in Drosophila melanogaster), used to study insect olfaction .
  • OLC15 : Orco antagonist (IC₅₀ = 8.7 µM), highlighting the impact of pyridine substitution patterns on functional outcomes .
  • Target Compound: No direct data, but its 3-methoxy-1-methylpyrazole group could sterically hinder Orco binding compared to VUAA1.

Antimicrobial Activity

  • Compound 2b () : Exhibited moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), attributed to the pyridinyl-triazole-thioacetate scaffold .
  • Target Compound : The pyrazole moiety may enhance activity against Gram-negative strains due to increased membrane permeability.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The compound is synthesized via multi-step routes involving:

  • Thioether linkage formation : Reaction of pyridine derivatives with triazole-thiol intermediates under basic conditions (e.g., NaOH in ethanol).
  • Triazole ring construction : Cyclization of thiosemicarbazides or via copper-catalyzed "click" reactions for regioselective triazole formation. Critical parameters include temperature control (50–80°C), solvent choice (THF/water mixtures), and stoichiometric ratios of reagents like copper sulfate in catalytic systems .

Q. How is the compound characterized structurally, and which spectroscopic methods are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., pyrazole methyl groups at δ 3.8–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 385.1).
  • X-ray Crystallography : SHELX programs resolve crystal packing and bond angles, particularly for verifying triazole-pyridine connectivity .

Q. What are the key physicochemical properties influencing its biological activity?

  • LogP : ~2.1 (predicted), indicating moderate lipophilicity for membrane permeability.
  • Hydrogen-bonding capacity : Pyridine N and triazole S atoms enhance interactions with enzymatic targets.
  • Thermal stability : Decomposition above 200°C, verified via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across studies?

  • Assay validation : Use standardized protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin).
  • Structural analogs : Compare activity of derivatives (e.g., pyridine vs. pyrazole substitutions) to isolate functional groups responsible for observed effects.
  • Data normalization : Account for solvent effects (DMSO vs. aqueous buffers) on compound solubility and aggregation .

Q. What strategies optimize synthesis yield and purity in multi-step reactions?

  • Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) after each step to remove unreacted intermediates.
  • Catalyst optimization : Replace Cu(I) with Ru-based catalysts for improved regioselectivity in triazole formation.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and identify side products early .

Q. How is computational modeling applied to predict biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450) via pyridine-triazole pharmacophores.
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments over 100-ns trajectories.
  • QSAR studies : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What are the challenges in crystallizing this compound, and how do tools like SHELX assist?

  • Polymorphism : Multiple crystal forms may arise due to flexible thioether linkages; mitigate via slow evaporation in DMF/ethanol.
  • SHELX refinement : Use SHELXL for anisotropic displacement parameters and TWINABS for handling twinned datasets.
  • ORTEP visualization : Validate hydrogen-bonding networks and π-π stacking interactions in the final structure .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog synthesis : Replace methoxy groups with halogens or alkyl chains to probe electronic/steric effects.
  • Biological profiling : Test analogs against a panel of targets (e.g., kinases, microbial proteases) using dose-response assays.
  • Statistical analysis : Apply principal component analysis (PCA) to correlate substituent properties with activity .

Methodological Notes

  • Contradictory evidence : For example, reports antimicrobial activity, while emphasizes anticancer mechanisms. Researchers should contextualize findings by comparing assay conditions (e.g., cell lines, concentration ranges).
  • Safety protocols : Always handle thiol-containing intermediates in fume hoods due to potential toxicity (refer to SDS in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.